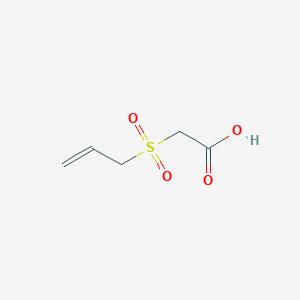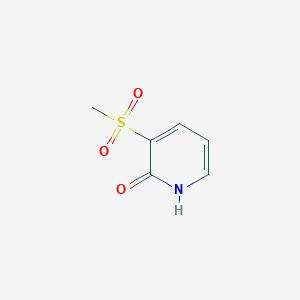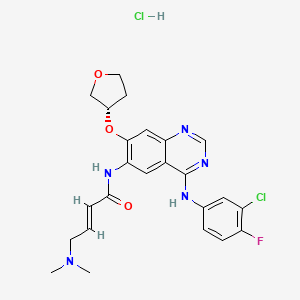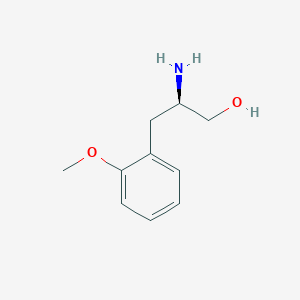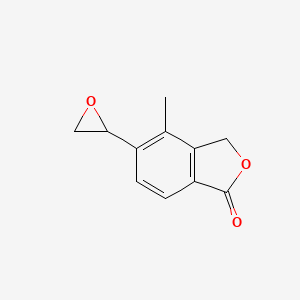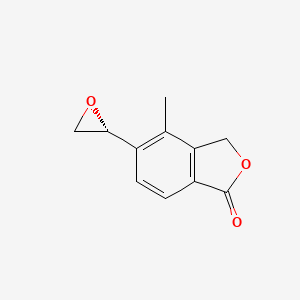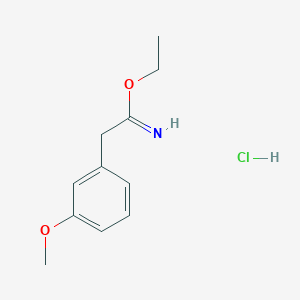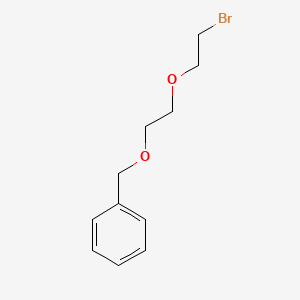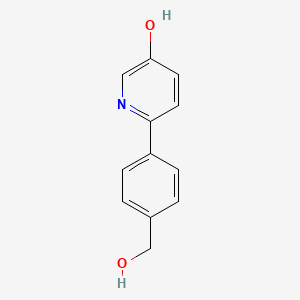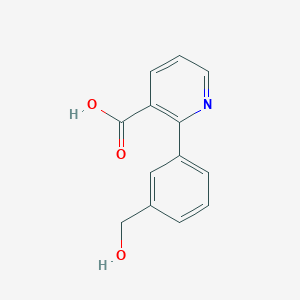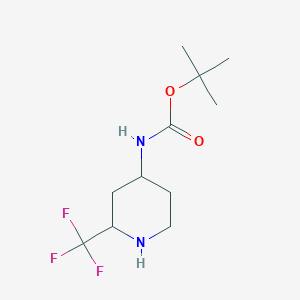
tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
Synthetic Intermediate : tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate serves as a key intermediate in the synthesis of complex organic molecules. For example, it has been used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important precursor in the production of biologically active compounds like crizotinib (Kong et al., 2016).
Chemical Transformations : This chemical also undergoes various transformations that are useful in organic synthesis. For instance, its treatment with ortho-lithiated tert-Bu N-arylcarbamates leads to the formation of 2-(N-BOC-amino)aryl trifluoromethyl ketones, which are then used to produce 4-trifluoromethyl-2-quinolinones. Such transformations are significant in the synthesis of compounds that may bear additional substituents at various positions, showcasing the versatility of tert-butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate in synthetic chemistry (Leroux et al., 2006).
Crystallography and Molecular Structure
Crystal Structure Analysis : The compound has been involved in studies that focus on understanding the crystal structures of related derivatives, providing insights into the molecular arrangement and interactions such as hydrogen and halogen bonds. For example, the crystal structures of chloro and iodo derivatives of tert-butyl carbamates have been studied, revealing the importance of simultaneous hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).
Molecular Geometry and Conformation : Research has also been conducted on the synthesis and characterization of tert-butyl carbazates, which are closely related to tert-butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate. These studies not only provide insights into the preferred conformation of the heterocyclic ring but also explore the geometrical isomerism of the compounds in both liquid and solid states. Such analyses are pivotal for understanding the structural features and potential applications of these compounds in various fields, including material science and drug design (Shanthi et al., 2020).
properties
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-15-8(6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMWVWBSRVQKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(trifluoromethyl)piperidin-4-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



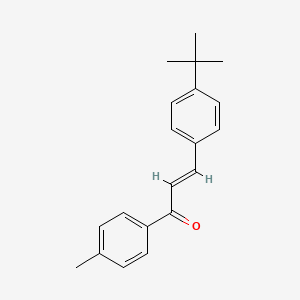
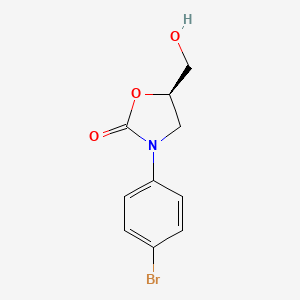
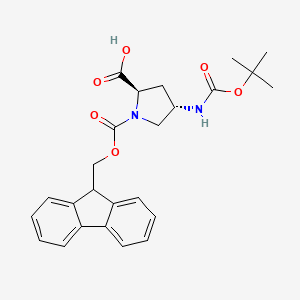
![(2Z)-3-{N-[4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3094080.png)
